molecular formula C12H14ClNO B6175040 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride CAS No. 2503204-70-2

2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride

Cat. No.: B6175040
CAS No.: 2503204-70-2
M. Wt: 223.7
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride typically involves the following steps:

  • Formation of Tetrahydroisoquinoline Core: The core structure of tetrahydroisoquinoline can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a benzene derivative with an amine in the presence of an acid catalyst.

  • Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced through a subsequent cyclization reaction, often involving the use of cyclopropane derivatives.

  • Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the compound to its corresponding amines.

  • Substitution: Substitution reactions can replace functional groups on the compound with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Substitution reactions often use nucleophiles such as halides or alkyl groups in the presence of a base.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or carboxylic acids.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe to study biological systems and interactions with biomolecules.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride can be compared with other similar compounds, such as:

  • 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride: This compound differs in the presence of an ethyl group instead of a cyclopropyl group.

  • N-(3-((5-Cyclopropyl-2-((2-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)amino)pyrimidin-4-yl)amino)propyl)cyclobutanecarboxamide hydrochloride: This compound has additional functional groups and structural complexity.

Uniqueness: The presence of the cyclopropyl group in this compound imparts unique chemical and biological properties compared to other tetrahydroisoquinolines. This structural feature can influence the compound's reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

2503204-70-2

Molecular Formula

C12H14ClNO

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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